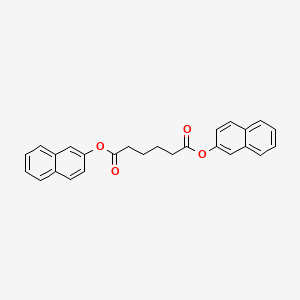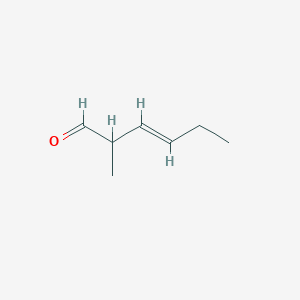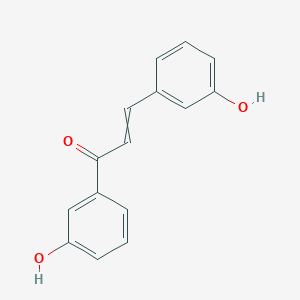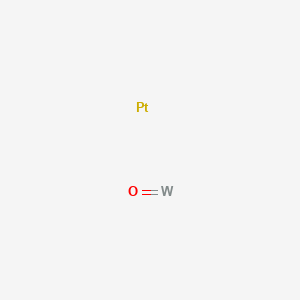
Oxotungsten;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotungsten;platinum is a compound that combines the unique properties of tungsten and platinum. Tungsten, known for its high melting point and density, is often used in applications requiring durability and resistance to high temperatures. Platinum, on the other hand, is a precious metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of oxotungsten;platinum typically involves the use of tungsten trioxide (WO₃) and platinum precursors. One common method is the sol-gel process, where tungsten powder is reacted with hydrogen peroxide to form a tungsten trioxide sol. Platinum is then doped onto the tungsten trioxide surface using a magnetron sputtering method . Another method involves the galvanic replacement reaction, where amorphous tungsten nanoparticles are etched and replaced with platinum to form platinum-enriched tungsten nanoparticles .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and uniformity .
Analyse Des Réactions Chimiques
Types of Reactions: Oxotungsten;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly known for its catalytic properties in oxidation reactions, where it facilitates the conversion of organic molecules to their oxidized forms .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide, nitric acid, and various organic substrates. The reactions typically occur under mild to moderate temperatures and pressures, making the compound suitable for a wide range of applications .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. In oxidation reactions, the products are often oxidized organic molecules, while in reduction reactions, the products may include reduced metal species or hydrogen gas .
Applications De Recherche Scientifique
Oxotungsten;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the oxidation of ethanol and other organic molecules . In biology and medicine, the compound is explored for its potential in cancer treatment and bioimaging due to its stability and non-toxicity . In industry, this compound is used in fuel cells and other energy conversion devices, where it enhances the efficiency and durability of the systems .
Mécanisme D'action
The mechanism of action of oxotungsten;platinum involves its ability to facilitate electron transfer reactions. The platinum component acts as a catalyst, enhancing the rate of oxidation and reduction reactions by providing active sites for electron transfer. The tungsten component contributes to the stability and durability of the compound, allowing it to withstand harsh reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to oxotungsten;platinum include other platinum-based catalysts and tungsten oxides. Examples include platinum-iridium alloys, platinum-ruthenium alloys, and tungsten bronzes .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of high catalytic activity and stability. The presence of both tungsten and platinum in the compound allows it to perform efficiently in a wide range of reactions while maintaining its structural integrity under extreme conditions .
Conclusion
This compound is a compound with remarkable properties and diverse applications. Its unique combination of tungsten and platinum makes it valuable in scientific research, industrial processes, and potential medical applications. The ongoing research and development in this field continue to uncover new possibilities for this versatile compound.
Propriétés
Numéro CAS |
147657-45-2 |
|---|---|
Formule moléculaire |
OPtW |
Poids moléculaire |
394.92 g/mol |
Nom IUPAC |
oxotungsten;platinum |
InChI |
InChI=1S/O.Pt.W |
Clé InChI |
GKKHZAFYZVALMG-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


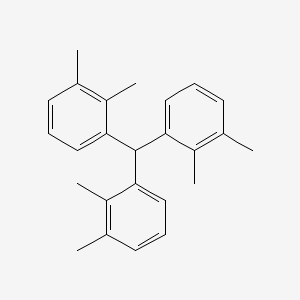
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)


![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)

![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
